5-Bromo-3-methyl-2-morpholinocarbonylpyridine
Overview
Description
5-Bromo-3-methyl-2-morpholinocarbonylpyridine, also known as Bmoc-5-bromo-3-methylpyridine, is a chemical compound of interest due to its various properties and applications in scientific research and industry. It has a molecular weight of 285.14 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(5-bromo-3-methyl-2-pyridinyl)carbonyl]morpholine . The InChI code is 1S/C11H13BrN2O2/c1-8-6-9(12)7-13-10(8)11(15)14-2-4-16-5-3-14/h6-7H,2-5H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Antimicrobials and Analgesics
Antimicrobial Synthesis : An efficient synthesis method was developed for 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound useful in synthesizing potent antimicrobials. This method involves bromination of 3-acetylpyridine and is crucial for the creation of antimicrobial derivatives such as arecoline, phendimetrazine, and polygonapholine with an overall yield of 36% (Kumar et al., 2007).
Analgesic Activity : Novel pyrimidine derivatives were synthesized and showed significant analgesic activity without ulcerogenic effects in an acetic acid-induced writhing model in mice. This highlights their potential as analgesic agents (Chaudhary et al., 2012).
Antioxidant and Anticancer Research
Nitrogen-Containing Bromophenols : Research on the marine red alga Rhodomela confervoides led to the isolation of new nitrogen-containing bromophenols, demonstrating potent radical scavenging activity. These findings suggest potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Synthesis of Antidepressants : The synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride was reported with a yield of 70.6%, confirmed by IR and 1H NMR. Its antidepressant activities were tested, suggesting further investigation into its antidepressant efficacy is warranted (Yuan, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
(5-bromo-3-methylpyridin-2-yl)-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-8-6-9(12)7-13-10(8)11(15)14-2-4-16-5-3-14/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUCTWOHRXARDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)N2CCOCC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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